molecular formula C31H27N3O7 B13423849 [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

Cat. No.: B13423849
M. Wt: 553.6 g/mol
InChI Key: LCMLUIAPIKBMFB-UTLBBORZSA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyrano[3,2-d][1,3]dioxin core fused with a pyrimidinone moiety and a benzoylated ester. Its stereochemical configuration (4aR,7R,8S,8aS) is critical for its reactivity and physicochemical properties. Synthesis typically involves multi-step glycosylation or cycloaddition strategies, as seen in structurally related compounds (e.g., ). Characterization relies on advanced spectroscopic methods, including $ ^1H $/$ ^{13}C $ NMR and HRMS, to confirm stereochemistry and functional group placement .

Properties

Molecular Formula

C31H27N3O7

Molecular Weight

553.6 g/mol

IUPAC Name

[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27-,30?/m1/s1

InChI Key

LCMLUIAPIKBMFB-UTLBBORZSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals .

Mechanism of Action

The mechanism of action of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Key Structural Features Synthesis Method Key Data Reference
[(4aR,7R,8S,8aS)-7-(4-Benzamido-2-oxopyrimidin-1-yl)-2-phenyl-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate (Target) Pyrano[3,2-d][1,3]dioxin core, benzamido-pyrimidinone, benzoate ester Multi-step glycosylation or cycloaddition (inferred from analogues) $ ^1H $/$ ^{13}C $ NMR, HRMS; stereochemical confirmation via NOE (if performed)
Compound 8 () Hexahydropyrano[3,2-d][1,3]dioxin core with trichloroethoxycarbonylamino and TIPS groups Co-evaporation of donor/acceptor molecules, solvent-mediated coupling Yield: Not specified; $ ^1H $/$ ^{13}C $ NMR, HRMS for structural validation
Triazole 4 () Pyrano[3,2-d][1,3]dioxin fused with triazole via 1,3-dipolar cycloaddition Reaction of lactone with benzyl azide Yield: 81.3%; regio- and stereo-selectivity confirmed by NOE experiments
Compound 4a () Pyrano[3,4-b][1,4]oxazin core with benzyl-protected sugars Multi-step glycosylation under mild basic conditions Yield: Not specified; characterized via $ ^1H $/$ ^{13}C $ NMR

Key Observations :

  • Stereochemical Complexity: The target compound and analogues (e.g., ) require precise stereochemical control during synthesis. For example, cycloaddition in achieves total regio- and stereoselectivity, suggesting the pyrano[3,2-d][1,3]dioxin framework is amenable to selective modifications .
  • Synthetic Routes : and emphasize glycosylation strategies, while highlights cycloaddition. The target compound’s synthesis likely combines both approaches for functionalization of the pyran ring .
Reactivity and Stability
  • Cycloaddition Potential: The pyrano[3,2-d][1,3]dioxin core in undergoes 1,3-dipolar cycloaddition with diazomethyl compounds to form triazoles. The target compound’s 4-benzamido-pyrimidinone group may limit such reactivity due to steric hindrance .
  • Ester Hydrolysis: The benzoate ester in the target compound is prone to hydrolysis under basic conditions, similar to acetylated sugars in .
Spectroscopic Characterization
  • NMR Signatures: The target compound’s $ ^1H $ NMR would show distinct signals for the pyrimidinone NH (~δ 10–12 ppm) and aromatic protons from the benzamido/benzoate groups (~δ 7–8 ppm), aligning with data in and .
  • HRMS Validation : All compounds (Target, ) use HRMS to confirm molecular formulas, with mass accuracy within ±5 ppm .

Research Implications and Gaps

  • Synthetic Scalability : and report moderate to high yields (~60–90%), but scalability of the target compound’s synthesis remains unverified.

Biological Activity

The compound [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate is a complex organic molecule with potential biological activities. This article explores its biological properties based on available research findings.

Molecular Formula and Weight

The molecular formula of the compound is C30H30N4O5C_{30}H_{30}N_4O_5, with a molecular weight of approximately 518.59 g/mol.

Structural Characteristics

The compound features a hexahydropyrano[3,2-d][1,3]dioxin core structure with substituents that include a benzamido group and a phenyl ring. This unique structural arrangement contributes to its biological activity.

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral activity. Specifically, compounds targeting reverse transcriptase (RT) have shown promise in the treatment of viral infections such as HIV. The benzamido group in this compound may enhance its interaction with viral enzymes or receptors .

Anticancer Activity

Studies have suggested that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways critical for tumor growth and survival. The presence of the dioxin moiety may play a role in inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor. Inhibitors of specific enzymes involved in nucleotide metabolism have been explored for their potential to disrupt cancer cell growth and viral replication. The structural components of this compound could provide a scaffold for developing selective inhibitors .

Study 1: Antiviral Activity Against HIV

In a study examining the effects of pyrimidine derivatives on HIV replication, it was found that compounds with similar structures to this compound exhibited significant inhibition of viral replication in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity against HIV .

Study 2: Anticancer Effects

Another research effort focused on the antiproliferative effects of similar compounds on various cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis in human cancer cells. The study concluded that further exploration into the structure-activity relationship could yield potent anticancer agents derived from this class of compounds .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntiviralHighInhibition of reverse transcriptase
AnticancerModerateInduction of apoptosis and cell cycle arrest
Enzyme InhibitionPotentialDisruption of nucleotide metabolism

Table 2: Structural Features Affecting Activity

Structural FeatureImpact on Activity
Benzamido GroupEnhances binding affinity
Dioxin MoietyInduces apoptosis
Phenyl RingStabilizes interactions with targets

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